![molecular formula C16H15FN2O3S B5013064 ethyl 5-(4-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5013064.png)
ethyl 5-(4-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
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Description
Synthesis Analysis
The synthesis of related thiazolo[3,2-a]pyrimidine derivatives involves the reaction of certain pyrazoline compounds with arylidene ethyl cyanoacetate, leading to the formation of fused heterocyclic systems. This process demonstrates the compound's role as an intermediate in synthesizing biologically important heterocycles (Youssef et al., 2013).
Molecular Structure Analysis
Molecular structure determination of thiazolo[3,2-a]pyrimidine derivatives is crucial for understanding their chemical behavior and biological activity. The crystal structure analyses often reveal interesting features about the molecule's conformation and intermolecular interactions, which can influence its reactivity and functional properties. While specific data on ethyl 5-(4-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate was not directly available, similar compounds have been studied to detail their structural characteristics (Krishnamurthy et al., 2014).
Chemical Reactions and Properties
The chemical reactivity of thiazolo[3,2-a]pyrimidine derivatives is highlighted by their ability to undergo various reactions, forming new heterocyclic systems. These reactions are facilitated by the presence of functional groups that can interact with different reagents, leading to the synthesis of compounds with novel structures and potential biological activities. The versatility in chemical reactions underscores the synthetic utility of thiazolo[3,2-a]pyrimidine derivatives in organic synthesis (Youssef et al., 2011).
Physical Properties Analysis
The physical properties of thiazolo[3,2-a]pyrimidine derivatives, such as solubility, melting point, and crystal structure, are crucial for their application in chemical synthesis and potential biological applications. These properties can influence the compound's behavior in chemical reactions and its interaction with biological targets. Analyzing the physical properties requires detailed experimental studies, including spectroscopic and crystallographic techniques (Nagarajaiah et al., 2015).
Chemical Properties Analysis
The chemical properties of thiazolo[3,2-a]pyrimidine derivatives, including reactivity, stability, and functional group characteristics, play a significant role in their application in organic synthesis and potential biological activities. Understanding these properties is essential for designing new compounds with desired functions and activities. The chemical properties are often explored through synthetic experiments and analytical techniques, providing insights into the compound's behavior in chemical reactions (Chadotra & Baldaniya, 2019).
Mechanism of Action
Future Directions
Thiazolopyrimidines, especially 2-substituted ones, are promising scaffolds for the design of new medicines, including anticancer drugs . Future research could focus on the design of structures capable of effectively binding to biological targets . The development of novel thiazolopyrimidine-based compounds as neuroprotective and anti-neuroinflammatory agents is also a potential future direction .
properties
IUPAC Name |
ethyl 5-(4-fluorophenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O3S/c1-3-22-15(21)13-9(2)18-16-19(12(20)8-23-16)14(13)10-4-6-11(17)7-5-10/h4-7,14H,3,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKVJUNYZHAHHLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)F)C(=O)CS2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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